molecular formula C9H10BrNO3S B8816461 N-[4-(2-bromoacetyl)phenyl]methanesulfonamide

N-[4-(2-bromoacetyl)phenyl]methanesulfonamide

Cat. No. B8816461
M. Wt: 292.15 g/mol
InChI Key: IOXQOFCRSXSIQZ-UHFFFAOYSA-N
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Patent
US05155268

Procedure details

Methanesulfonanilide as prepared in Preparation 1 (172.0 g, 1.0 mole), bromoacetylbromide (363.35 g, 1.8 mole), and 1 liter of carbon disulfide is combined under N2 with vigorous mechanical stirring. Anhydrous aluminum chloride (400.0 g, 3.0 mole) is added in portions to this mixture over 11/2 hour resulting in a deep red color and separation of the reaction mixture into two layers. Following the addition, the reaction is stirred at ambient temperature for 45 minutes and is then heated to reflux. After refluxing for 1 hour the oil bath is removed and the reaction is stirred at room temperature overnight. The two layers are allowed to separate and the upper layer is decanted. The viscous dark brown layer remaining is slowly poured over a mixture of crushed ice and 400 ml of concentrated HCl. This results in decomposition of the dark material with violent fuming, and yellow precipitate formation. The resulting precipitate is filtered then washed with H2O, a small volume of EtOH, and ether. The remaining solid is crystallized from large volumes of CH2Cl2 containing a small amount of MeOH to aid in solubility which yielded 3 crops of the title compound, m.p. 186°-188° C.; [according to the literature, R. H. Uloth, et al., J. Med. Chem. 9, p. 88 (1966), m.p. 190°-191° C. dec⟧
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
172 g
Type
reactant
Reaction Step One
Quantity
363.35 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)(=[O:4])=[O:3].[Br:12][CH2:13][C:14](Br)=[O:15].[Cl-].[Al+3].[Cl-].[Cl-]>C(=S)=S>[Br:12][CH2:13][C:14]([C:9]1[CH:8]=[CH:7][C:6]([NH:5][S:2]([CH3:1])(=[O:4])=[O:3])=[CH:11][CH:10]=1)=[O:15] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)NC1=CC=CC=C1
Name
1
Quantity
172 g
Type
reactant
Smiles
Name
Quantity
363.35 g
Type
reactant
Smiles
BrCC(=O)Br
Name
Quantity
1 L
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
400 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction is stirred at ambient temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in a deep red color and separation of the reaction mixture into two layers
ADDITION
Type
ADDITION
Details
the addition
TEMPERATURE
Type
TEMPERATURE
Details
is then heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 1 hour the oil bath
Duration
1 h
CUSTOM
Type
CUSTOM
Details
is removed
STIRRING
Type
STIRRING
Details
the reaction is stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
the upper layer is decanted
ADDITION
Type
ADDITION
Details
The viscous dark brown layer remaining is slowly poured over a mixture of crushed ice and 400 ml of concentrated HCl
CUSTOM
Type
CUSTOM
Details
This results in decomposition of the dark material with violent fuming, and yellow precipitate formation
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered
WASH
Type
WASH
Details
then washed with H2O
CUSTOM
Type
CUSTOM
Details
The remaining solid is crystallized from large volumes of CH2Cl2 containing a small amount of MeOH

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrCC(=O)C1=CC=C(NS(=O)(=O)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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